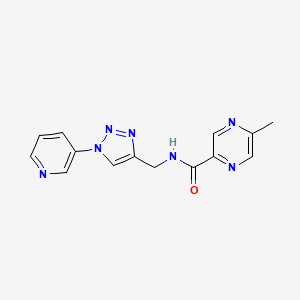

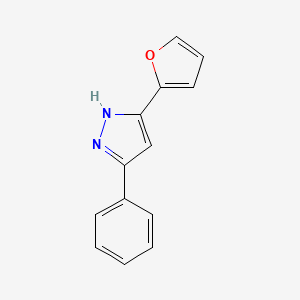

![molecular formula C17H16BrN5O B2880556 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide CAS No. 326002-05-5](/img/structure/B2880556.png)

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide

描述

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPEP and has been synthesized using different methods. In

作用机制

BPEP acts as an antagonist of mGluR5 by binding to the receptor and preventing the activation of downstream signaling pathways. This action results in the inhibition of glutamate-mediated synaptic transmission, which is important for regulating neuronal activity and plasticity.

Biochemical and Physiological Effects:

BPEP has been shown to have various biochemical and physiological effects, including the inhibition of mGluR5-mediated synaptic transmission, which is important for regulating neuronal activity and plasticity. Additionally, BPEP has been shown to modulate the activity of other neurotransmitter systems, including dopamine and GABA, which are implicated in various neurological disorders.

实验室实验的优点和局限性

BPEP has several advantages for lab experiments, including its high potency and specificity for mGluR5. Additionally, BPEP has been shown to have minimal off-target effects, making it an ideal tool for investigating the role of mGluR5 in various biological processes. However, one limitation of BPEP is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for the use of BPEP in scientific research, including the investigation of its potential therapeutic applications in neurological disorders, such as addiction, depression, and anxiety. Additionally, BPEP could be used as a tool to study the role of mGluR5 in other biological processes, including inflammation and immune function. Finally, the development of more potent and selective mGluR5 antagonists could lead to the discovery of new therapeutic targets for the treatment of various neurological disorders.

合成方法

The synthesis of BPEP has been achieved using various methods, including the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromoacetophenone hydrazone. The hydrazone is then reacted with 1H-benzotriazole-1-carboxamidine to yield BPEP. Other methods involve the reaction of 4-bromobenzaldehyde with 1H-benzotriazole-1-carboxamidine to form BPEP.

科学研究应用

BPEP has been used in scientific research for various purposes, including as an antagonist of mGluR5, a glutamate receptor, which has been implicated in various neurological disorders. BPEP has also been used as a tool to study the role of mGluR5 in synaptic plasticity and memory formation. Additionally, BPEP has been used in studies to investigate the role of mGluR5 in drug addiction and as a potential therapeutic target for the treatment of addiction.

属性

IUPAC Name |

3-(benzotriazol-1-yl)-N-[(Z)-1-(4-bromophenyl)ethylideneamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWKARCLGHQCAH-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide | |

CAS RN |

326002-05-5 | |

| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-(4-BROMOPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

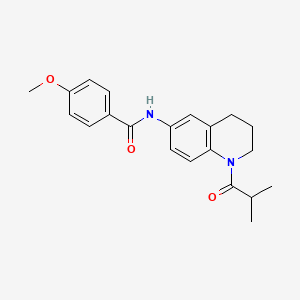

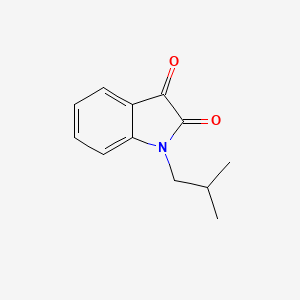

![N-(2,5-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2880476.png)

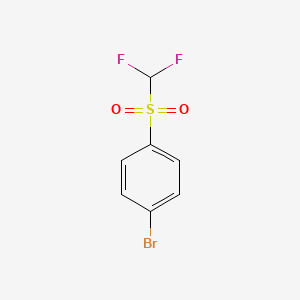

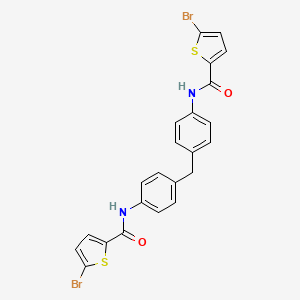

![3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2880477.png)

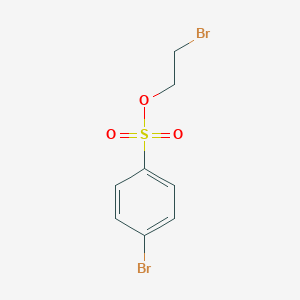

![2-(1-oxo-1-thiomorpholinopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2880479.png)

![8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2880482.png)

![8-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2880489.png)

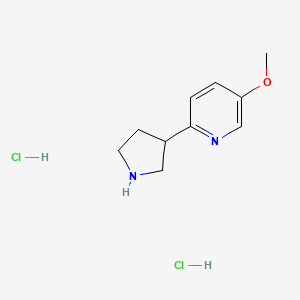

![Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2880492.png)